molecular formula C15H17BrN2O2S B15282470 3-bromo-2,4,6-trimethyl-N-(3-pyridinylmethyl)benzenesulfonamide

3-bromo-2,4,6-trimethyl-N-(3-pyridinylmethyl)benzenesulfonamide

Cat. No.: B15282470
M. Wt: 369.3 g/mol
InChI Key: LZYQHWSINCOCRB-UHFFFAOYSA-N
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Description

3-Bromo-2,4,6-trimethyl-N-(3-pyridinylmethyl)benzenesulfonamide is a complex organic compound with a unique structure that includes a bromine atom, three methyl groups, a pyridinylmethyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2,4,6-trimethyl-N-(3-pyridinylmethyl)benzenesulfonamide typically involves multiple steps, including the bromination of 2,4,6-trimethylbenzenesulfonamide and subsequent coupling with a pyridinylmethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,4,6-trimethyl-N-(3-pyridinylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Nucleophiles such as amines or electrophiles such as alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-Bromo-2,4,6-trimethyl-N-(3-pyridinylmethyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-2,4,6-trimethyl-N-(3-pyridinylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-bromo-2,4,6-trimethyl-N-(3-pyridinylmethyl)benzenesulfonamide include:

  • 3-Bromo-2,4,6-trimethylaniline
  • 3-Bromo-2,4,6-trimethylpyridine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H17BrN2O2S

Molecular Weight

369.3 g/mol

IUPAC Name

3-bromo-2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C15H17BrN2O2S/c1-10-7-11(2)15(12(3)14(10)16)21(19,20)18-9-13-5-4-6-17-8-13/h4-8,18H,9H2,1-3H3

InChI Key

LZYQHWSINCOCRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NCC2=CN=CC=C2)C)Br)C

Origin of Product

United States

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